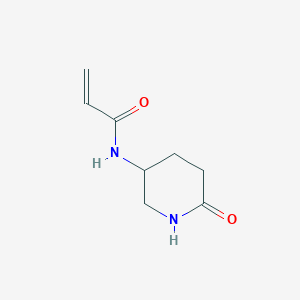

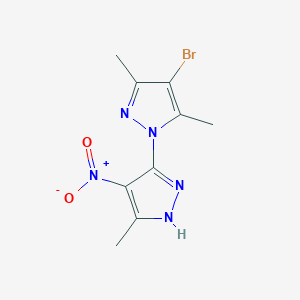

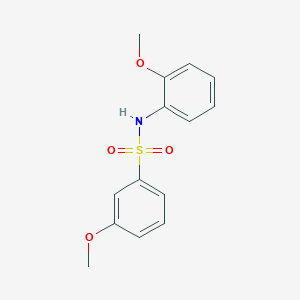

N-(6-oxopiperidin-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-oxopiperidin-3-yl)prop-2-enamide, also known as OPAA, is a compound that has gained significant attention in the field of chemical biology due to its potential therapeutic applications. This molecule has been studied extensively for its ability to inhibit the activity of a specific enzyme, which has implications for the treatment of various diseases.

Scientific Research Applications

Anti-Tubercular Agents

“N-(6-oxopiperidin-3-yl)prop-2-enamide” derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that these compounds could be used in the development of potent anti-tubercular agents.

Synthetic Chemistry Applications

These derivatives have been utilized in synthetic chemistry for the construction of complex molecules and for studying reaction mechanisms. For instance, the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound related to “N-(6-oxopiperidin-3-yl)prop-2-enamide”, has been reported to activate the TrkB receptor in mammalian neurons.

Biochemical Applications

In the biochemical domain, “N-(6-oxopiperidin-3-yl)prop-2-enamide” analogs have been explored for their interactions with biological macromolecules. The synthesis and structural characterization of new dicopper (II) complexes bridged by asymmetric N,N′-bis (substituted)oxamides have shown potential in vitro anticancer activities and interactions with DNA and proteins.

Materials Science Applications

In the realm of materials science, amide-based compounds, including those related to “N-(6-oxopiperidin-3-yl)prop-2-enamide”, have been studied for their effects on the combustion characteristics of composite solid rocket propellants. Research has shown that compounds like oxamide (OXA) and azodicarbonamide (ADA) can influence the burning rate and combustion process of propellants.

Mechanism of Action

Target of Action

The primary target of N-(6-oxopiperidin-3-yl)prop-2-enamide is currently unknown. The compound is a new synthetic analogue of fentanyl , suggesting that it may have similar targets, such as the opioid receptors.

Result of Action

The molecular and cellular effects of N-(6-oxopiperidin-3-yl)prop-2-enamide’s action are not well understood. If it acts similarly to fentanyl, it could potentially produce analgesic effects by binding to opioid receptors and inhibiting pain signaling. This is speculative and requires further investigation .

properties

IUPAC Name |

N-(6-oxopiperidin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCWLVBJDWUFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCC(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-oxopiperidin-3-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)

![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)

![4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile](/img/structure/B2783084.png)

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)